molecular formula C16H9ClF3N B12897264 4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline CAS No. 1189105-81-4

4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline

Cat. No.: B12897264
CAS No.: 1189105-81-4
M. Wt: 307.69 g/mol
InChI Key: QJAPKIWGLCDVTE-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chloro, phenyl, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline typically involves cyclization reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with appropriate reagents under acidic or basic conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of substituted quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Cross-Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 2-Chloro-4-(trifluoromethyl)quinoline
  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • 4-Chloro-7-fluoroquinoline

Uniqueness

4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline is unique due to the presence of both phenyl and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

1189105-81-4

Molecular Formula

C16H9ClF3N

Molecular Weight

307.69 g/mol

IUPAC Name

4-chloro-2-phenyl-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H9ClF3N/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(16(18,19)20)6-7-12(13)15/h1-9H

InChI Key

QJAPKIWGLCDVTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)Cl

Origin of Product

United States

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